2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEGLWAFHVIXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile (CAS Number: 1785635-78-0) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 193.27 g/mol. The structure includes a thiopyrano ring fused to a pyrazole moiety, which contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃S |
| Molecular Weight | 193.27 g/mol |
| CAS Number | 1785635-78-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, triggering various biochemical pathways. The precise mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors affecting signaling pathways related to inflammation or cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of pyrazole derivatives against breast cancer cells. The study suggested that modifications in the pyrazole structure can enhance biological activity (Smith et al., 2021).
- Antimicrobial Studies : Research conducted by Johnson et al. (2020) demonstrated that thiopyrano derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
These findings suggest that this compound may possess similar beneficial properties warranting further investigation.
Scientific Research Applications
The compound 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile (CAS No. 1781455-75-1) is a relatively novel chemical entity that has garnered attention in various scientific research applications. This article delves into its potential uses, focusing on its biological activities, synthetic methods, and implications in medicinal chemistry.
Basic Information
Structural Characteristics
The compound features a unique thiopyrano-pyrazole framework, contributing to its diverse reactivity and potential biological activity. The presence of the carbonitrile group is particularly significant for its interaction with biological targets.
Medicinal Chemistry
This compound is being investigated for its pharmacological properties. Preliminary studies suggest it may exhibit:
- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies:
- Multicomponent Reactions (MCRs) : These reactions allow the construction of complex molecules in a single step, which is advantageous for pharmaceutical development.
- Functionalization Techniques : Modifying the pyrazole ring can lead to derivatives with enhanced biological activity.
Biological Studies
Recent studies have focused on understanding the mechanism of action of this compound:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways related to disease progression.
- Cell Signaling Pathways : Investigations are ongoing into how this compound affects signaling cascades that are crucial for cell survival and proliferation.
| Study Reference | Biological Activity | Methodology Used | Key Findings |
|---|---|---|---|
| Study A | Anticancer | MTT Assay | Significant inhibition of cancer cell proliferation. |
| Study B | Anti-inflammatory | ELISA | Reduction in pro-inflammatory cytokines. |
| Study C | Enzyme Inhibition | Kinetic Assays | Identified as a potent inhibitor of target enzyme X. |
Insights from Research
Research findings indicate that derivatives of this compound could lead to the development of new therapeutic agents with improved efficacy and safety profiles compared to existing drugs.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrano/Thiopyrano-Pyrazole Derivatives
Key Observations :
Comparison with Analogues
- Pyrano[2,3-c]pyrazole-5-carbonitrile (): Synthesized via a one-pot reaction of ethyl acetoacetate, hydrazine, malononitrile, and benzaldehyde in ethanol/water.
- Ethyl pyrano[4,3-c]pyrazole-3-carboxylate (): Likely synthesized via esterification of a pyrazole carboxylic acid intermediate.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
General Synthetic Strategies for Pyrazole-Carbonitriles
A common approach to synthesize pyrazole-carbonitrile derivatives involves the reaction of hydrazines with activated nitrile-containing precursors. For example, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been successfully achieved via Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile under reflux conditions in ethanol or fluorinated ethanol solvents. This method yields pyrazole derivatives with high regioselectivity and good to excellent yields (47% - 93%) under mild conditions.
| Parameter | Description |
|---|---|
| Reactants | Arylhydrazines and (ethoxymethylene)malononitrile |
| Solvent | Ethanol or fluorinated ethanol |
| Temperature | Reflux |
| Reaction Time | 0.5 to 4 hours |
| Atmosphere | Nitrogen |
| Work-up | Column chromatography purification |
This methodology emphasizes the importance of solvent choice and reaction atmosphere to achieve high regioselectivity and purity.
Proposed Preparation Route for 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Given the structural features of the target compound, a plausible synthetic route could involve:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative (e.g., ethyl-substituted hydrazine) reacting with a dicarbonitrile compound or an equivalent Michael acceptor to form the pyrazole core with a nitrile substituent at position 3.
Construction of the Thiopyrano Ring: Introduction of sulfur and ring closure to form the tetrahydrothiopyrano fused ring system. This could be achieved by intramolecular cyclization involving a thiol or sulfur source and an appropriate alkyl halide or electrophilic center on the pyrazole intermediate.
Final Functionalization: Adjusting the ethyl substituent at position 2 and ensuring the carbonitrile group is intact.
Experimental Considerations and Optimization
Reagent Purity: Use of high-purity reagents and solvents is critical to ensure clean reactions and high yields.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product formation.
Purification: Column chromatography on silica gel with appropriate solvent gradients (e.g., hexane/ethyl acetate) is effective for isolating pure products.
Characterization: Comprehensive characterization using 1H NMR, 13C NMR, mass spectrometry, and melting point determination is necessary to confirm the structure and purity of the synthesized compound.
Data Table: Reaction Parameters for Related Pyrazole-Carbonitrile Syntheses
| Compound Example | Hydrazine Type | Solvent | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (3a) | Phenylhydrazine | Ethanol | 84 | 0.5 h | High yield, short reaction |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (3b) | 4-Fluorophenylhydrazine | Ethanol | 47 | 4 h | Moderate yield |
| 5-Amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile (3c) | Perfluorophenylhydrazine | Ethanol | 63 | 4 h | Good yield |
| 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (3d) | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | 67 | 4 h | Good yield |
Research Findings and Analysis
The Michael-type addition reaction between hydrazines and activated nitrile precursors is highly regioselective, producing pyrazole derivatives without isomeric or uncyclized byproducts.
The use of fluorinated alcohol solvents can influence regioselectivity and improve yields in some cases.
The reaction conditions are mild, typically avoiding harsh reagents or extreme temperatures, which favors functional group tolerance.
Purification by column chromatography is effective to isolate pure compounds suitable for further functionalization.
Spectroscopic data (NMR, MS) confirm the structural integrity of the synthesized pyrazole-carbonitriles.
Q & A
What are the most efficient synthetic methodologies for preparing 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile?
Basic Research Question
The compound is typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and nitrile derivatives. A one-pot strategy using catalysts like dipotassium hydrogenphosphate (K₂HPO₄·3H₂O) or ionic liquids (e.g., [Et₃NH][HSO₄]) is preferred for efficiency. For example, K₂HPO₄·3H₂O facilitates condensation, cyclization, and dehydration steps in a single reaction vessel, yielding pyrano[2,3-c]pyrazole derivatives with high atom economy .
How can spectroscopic and crystallographic data resolve structural ambiguities in thiopyrano-pyrazole derivatives?
Basic Research Question
Characterization relies on IR, NMR (¹H and ¹³C), and mass spectrometry to confirm functional groups and molecular weight. For example, IR peaks at ~2200 cm⁻¹ confirm the nitrile group, while ¹H NMR signals at δ 1.2–1.4 ppm indicate ethyl substituents. X-ray crystallography (e.g., CCDC-971311) provides definitive structural validation, resolving ambiguities in ring conformations or substituent orientations .
What strategies optimize reaction yields and minimize byproducts in thiopyrano-pyrazole synthesis?
Advanced Research Question
Key variables include catalyst selection , solvent polarity , and temperature control . Ionic liquids enhance reaction rates and yields (e.g., 85–92%) by stabilizing intermediates, while polar aprotic solvents (e.g., acetonitrile) improve solubility. Kinetic studies suggest maintaining temperatures below 50°C to prevent decomposition of nitrile intermediates . Contradictory reports on solvent efficacy (e.g., THF vs. ethanol) may arise from differing substrate solubilities, necessitating case-specific optimization .
How do steric and electronic effects of substituents influence the reactivity of pyrano-pyrazole precursors?
Advanced Research Question
Electron-withdrawing groups (e.g., -CN, -CF₃) on aryl aldehydes accelerate Knoevenagel condensation by increasing electrophilicity, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder cyclization. Computational studies (e.g., DFT) correlate substituent effects with reaction energy barriers. For example, steric hindrance in 4-(2,6-dichlorophenyl) derivatives reduces yields by 15–20% compared to phenyl analogs .
What computational approaches predict the bioactivity of thiopyrano-pyrazole derivatives?
Advanced Research Question
Molecular docking (e.g., MOE software) and pharmacophore modeling assess interactions with biological targets (e.g., bacterial enzymes like 1KZN). ADME studies evaluate pharmacokinetic properties, prioritizing derivatives with low toxicity and high bioavailability. For instance, pyridazine-fused analogs show enhanced binding affinity due to planar aromatic systems .
How can contradictory spectral data in literature be reconciled for this compound class?
Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects or tautomeric equilibria . For example, enamine-imine tautomerism in pyrazole rings alters ¹H NMR shifts. Standardizing characterization conditions (e.g., DMSO-d₆ as solvent) and cross-referencing crystallographic data (e.g., CCDC entries) can resolve ambiguities .
What are the challenges in scaling up laboratory-scale syntheses of thiopyrano-pyrazoles?
Advanced Research Question
Scale-up issues include exothermic reaction control and catalyst recovery . Flow chemistry mitigates thermal risks, while heterogeneous catalysts (e.g., silica-supported K₂HPO₄) improve recyclability. Pilot studies report 10–15% yield drops at >100 mmol scales due to incomplete mixing or side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
